molecular formula C15H12Cl2FN3O2S B323424 2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

Cat. No. B323424
M. Wt: 388.2 g/mol
InChI Key: LCJAIHVROUAWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(2,4-dichlorophenoxy)-1-oxoethyl]amino]-3-(4-fluorophenyl)thiourea is a dichlorobenzene.

Scientific Research Applications

Anticonvulsant Evaluation

Research by Tripathi et al. (2012) focused on synthesizing and evaluating the anticonvulsant activity of various hydrazinecarbothioamides, including compounds closely related to 2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide. These compounds were tested in seizure models, showing significant potential in epilepsy treatment (Tripathi, Kumar, Singh, & Stables, 2012).

Mass Spectrometry and Molecular Modeling

Ramadan (2019) conducted a study on the mass spectrometry of hydrazinecarbothioamide derivatives. This research provides valuable insights into the molecular structures and fragmentation patterns of these compounds, which can be crucial for their application in various scientific fields (Ramadan, 2019).

Antioxidant Activity

Bărbuceanu et al. (2014) explored the synthesis and antioxidant activity of hydrazinecarbothioamides. They found that these compounds, including derivatives similar to 2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide, exhibited excellent antioxidant properties, highlighting their potential in oxidative stress-related applications (Bărbuceanu et al., 2014).

Cytotoxicity against Human Tumor Cells

A study by Soares et al. (2012) investigated the cytotoxicity of N⁴-phenyl-substituted hydrazinecarbothioamides against human tumor cells. This research suggests the potential of these compounds, including analogs of 2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide, in cancer therapy (Soares et al., 2012).

Synthesis and Characterization

Yang Song-hai (2000) contributed to the field by synthesizing and characterizing compounds closely related to the subject compound. This research aids in understanding the chemical properties and potential applications of such hydrazinecarbothioamides (Yang Song-hai, 2000).

Augmentation of GABAergic Neurotransmission

Another study by Tripathi and Kumar (2013) focused on augmenting GABAergic neurotransmission using hydrazinecarbothioamides. Their research highlights the potential therapeutic applications of these compounds in neurological disorders, such as epilepsy (Tripathi & Kumar, 2013).

Optical Probe for Metal Ions

Shi et al. (2016) developed a hydrazinecarbothioamide-derived optical probe for detecting metal ions like Hg²⁺ and Ag⁺. This application is significant in environmental monitoring and biochemical assays (Shi et al., 2016).

properties

Product Name

2-[(2,4-dichlorophenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarbothioamide

Molecular Formula

C15H12Cl2FN3O2S

Molecular Weight

388.2 g/mol

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C15H12Cl2FN3O2S/c16-9-1-6-13(12(17)7-9)23-8-14(22)20-21-15(24)19-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H2,19,21,24)

InChI Key

LCJAIHVROUAWEW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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